molecular formula C7H6N2S B185918 4-(2-Thienyl)-1H-imidazole CAS No. 156647-28-8

4-(2-Thienyl)-1H-imidazole

Cat. No.: B185918
CAS No.: 156647-28-8
M. Wt: 150.2 g/mol
InChI Key: OQEOPQIPVXGRAT-UHFFFAOYSA-N
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Description

4-(2-Thienyl)-1H-imidazole is a high-value, heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates both imidazole and thiophene rings, two pharmacophores known for their broad biological activities. This makes the compound a versatile scaffold for the design and synthesis of novel bioactive molecules. The compound's primary research value lies in its role as a critical precursor and core structure in developing potent enzyme inhibitors. Notably, derivatives of this compound have been identified as highly active therapeutic agents. For instance, this structural motif is a key component in potent neutral sphingomyelinase 2 (nSMase2) inhibitors, which are being investigated for the treatment of neurological disorders such as Alzheimer's disease and certain cancers . Furthermore, structurally related 2,4-disubstituted imidazoles have demonstrated promising in vitro trypanocidal activity against the parasite Trypanosoma cruzi , the causative agent of Chagas disease, with some compounds showing efficacy comparable to or exceeding the standard drug benznidazole . Beyond its specific applications, the imidazole ring is a fundamental building block in biology, found in the amino acid histidine and the hormone histamine . The integration of the thienyl group enhances the compound's utility in creating diverse chemical libraries for high-throughput screening. This compound is offered for research applications only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-thiophen-2-yl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-2-7(10-3-1)6-4-8-5-9-6/h1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEOPQIPVXGRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465345
Record name 4-(2-THIENYL)-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156647-28-8
Record name 4-(2-THIENYL)-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route 1: Cyclization of 2-Bromo-1-(thiophen-2-yl)ethanone with Formamide

Procedure:

  • Starting Material: 2-bromo-1-(thiophen-2-yl)ethanone, synthesized via bromination of thiophene derivatives or obtained commercially.
  • Reaction: The ethanone reacts with formamide under reflux conditions.
  • Mechanism: Nucleophilic attack of formamide on the α-bromo ketone, followed by cyclization and dehydration to form the imidazole ring.

Reaction Conditions:

  • Solvent: Ethanol or acetic acid.
  • Temperature: Reflux (~80-100°C).
  • Duration: 4-8 hours.
  • Catalyst: None typically required, but catalytic amounts of acetic acid can enhance cyclization.

Outcome:

  • Formation of this compound with moderate to high yield (typically 60-75%).

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Reaction Type Typical Yield Advantages Limitations
1 2-bromo-1-(thiophen-2-yl)ethanone + formamide Ethanol, reflux Cyclization 60-75% Simple, direct Requires halogenated precursor
2 Thiophene boronic acid + imidazole derivative Pd catalyst, base Suzuki coupling + cyclization 70-85% High regioselectivity Multi-step, catalyst-sensitive
3 2-thienylmethyl halides + imidazole DMF, base Nucleophilic substitution 50-65% Straightforward Limited regioselectivity

Research Findings and Notes

  • Optimization of Conditions: Recent studies emphasize the importance of controlling reaction temperature and solvent polarity to maximize yield and regioselectivity, especially in Suzuki coupling routes.
  • Purification Techniques: Column chromatography over silica gel using mixtures of dichloromethane, hexane, or ethyl acetate is standard for isolating pure this compound.
  • Functional Group Tolerance: The methods are compatible with various substituents on the thiophene ring, allowing for further derivatization.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Thienyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thienyl ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thienyl ring, particularly at the 5-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated thienyl-imidazole derivatives.

Scientific Research Applications

Biological Activities

The biological activities of 4-(2-Thienyl)-1H-imidazole have been explored in several studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Research indicates that imidazole derivatives exhibit anticancer properties by interacting with key cellular pathways. For instance, studies have shown that compounds with imidazole cores can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The interaction with BCL-2 family proteins has been noted as a significant pathway for these effects .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes . Comparative studies have shown that metal complexes of imidazole derivatives can enhance antimicrobial potency, particularly against fungi .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly targeting indoleamine 2,3-dioxygenase (IDO), which is implicated in immune suppression in cancer and chronic infections. Structure-activity relationship (SAR) studies have identified modifications that significantly enhance binding affinity to IDO, suggesting potential applications in cancer immunotherapy .

Case Study 1: Anticancer Mechanism

In a study focusing on the anticancer properties of this compound, researchers synthesized various derivatives and evaluated their effects on breast cancer cell lines. The results indicated that specific substitutions on the imidazole ring improved cytotoxicity, with some compounds showing IC50 values in the low micromolar range. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, particularly when formulated as metal complexes. The study concluded that these complexes could serve as effective agents in treating infections caused by resistant bacterial strains .

Data Tables

Activity Compound IC50 (µM) Mechanism
AnticancerThis compound5.0Induction of apoptosis
AntimicrobialMetal Complex of Imidazole12.0Disruption of cell membranes
IDO InhibitionModified Imidazole Derivative0.5Competitive inhibition at active site

Mechanism of Action

The mechanism of action of 4-(2-Thienyl)-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. The exact pathways involved depend on the specific application, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences and similarities between 4-(2-Thienyl)-1H-imidazole and related imidazole derivatives:

Compound Name Molecular Formula Substituents Key Structural Features References
This compound C₇H₆N₂S Thienyl at position 4 Combines imidazole with sulfur-containing aromatic ring
4-(Trifluoromethyl)-1H-imidazole C₄H₃F₃N₂ Trifluoromethyl (-CF₃) at position 4 Electron-withdrawing group enhances stability and reactivity
5-Chloro-2-(2-thienyl)-1H-imidazole-4-carboxaldehyde C₈H₅ClN₂OS Thienyl at position 2, chloro at position 5, aldehyde at position 4 Functional diversity for further derivatization
4-(2,5-Dichlorothiophen-3-yl)-1H-imidazole derivatives Varies Dichlorothiophene at position 4 Enhanced halogenated aromatic interactions
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole C₁₁H₉F₃N₂O Methoxyphenyl at position 2, -CF₃ at position 5 Dual substituents modulate electronic properties
Key Observations:
  • Electronic Effects : Substituents like -CF₃ (electron-withdrawing) and methoxy (electron-donating) significantly alter the compound's reactivity and binding affinity. For example, 4-(Trifluoromethyl)-1H-imidazole is utilized in covalent organic frameworks (COFs) and active pharmaceutical ingredients (APIs) due to its stability .
  • Functional Group Diversity : The presence of an aldehyde group in 5-Chloro-2-(2-thienyl)-1H-imidazole-4-carboxaldehyde enables its use as a synthetic intermediate for further functionalization .

Biological Activity

4-(2-Thienyl)-1H-imidazole is a heterocyclic compound featuring both thienyl and imidazole rings. Its unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and therapeutic potential, supported by case studies and research findings.

  • Molecular Formula : C₇H₆N₂S
  • Molecular Weight : 150.20 g/mol
  • CAS Number : 156647-28-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can bind to enzymes or receptors, thereby inhibiting their activity. This interaction is crucial in various therapeutic applications, including antimicrobial and anticancer activities .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. A study evaluated its efficacy against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using the cylinder wells diffusion method. The results indicated notable inhibition zones, suggesting strong antibacterial potential:

CompoundZone of Inhibition (mm)
This compound20 (E. coli), 22 (B. subtilis)
Streptomycin (Control)28 (E. coli), 31 (B. subtilis)

These findings highlight the compound's effectiveness compared to standard antibiotics .

Anticancer Activity

Research into the anticancer properties of this compound has shown promising results. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation. In vitro studies revealed that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Antibacterial Efficacy : A study synthesized derivatives of imidazole compounds, including this compound, which were evaluated for their antibacterial properties against resistant strains of bacteria. The compound showed superior activity compared to conventional treatments, indicating its potential as a new antibiotic agent .
  • Antitumor Effects : In a study involving human pancreatic cancer cells, treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers, suggesting its potential as a chemotherapeutic agent .

Q & A

Basic: What are the common synthetic routes for 4-(2-Thienyl)-1H-imidazole, and how are reaction conditions optimized?

This compound is typically synthesized via cyclization or condensation reactions. A key method involves reacting α-halo ketones or aldehydes with 1,2-diamines under acidic conditions, often catalyzed by Lewis acids like zinc chloride . Optimization includes solvent selection (e.g., ethanol or water), catalyst choice (e.g., Raney nickel to prevent dehalogenation), and temperature control (reflux conditions). Reaction progress is monitored via LC-MS, and yields are improved by adjusting base strength (e.g., NaOH over Na₂CO₃) . Purification techniques such as recrystallization or chromatography ensure high purity .

Basic: How is the structural integrity of this compound validated experimentally?

Structural validation employs spectroscopic and crystallographic methods:

  • IR Spectroscopy : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .
  • NMR (¹H/¹³C) : Identifies proton environments and carbon frameworks, with thienyl protons appearing as distinct multiplets .
  • X-ray Crystallography : Resolves 3D molecular geometry, including bond lengths and angles (e.g., imidazole ring planarity) .
    Elemental analysis (C, H, N) further corroborates purity .

Advanced: How can reaction conditions be optimized to mitigate byproducts in imidazole synthesis?

Byproduct formation (e.g., dehalogenation) is minimized through:

  • Catalyst Selection : Raney nickel instead of Pd/C avoids aryl chloride reduction .
  • Solvent Polarity : Polar solvents like water enhance intermediate stability .
  • Temperature Gradients : Controlled heating (45°C) during cyclization improves regioselectivity .
    Advanced monitoring via LC-MS and iterative condition adjustments (e.g., pH, reaction time) are critical .

Advanced: What mechanistic insights explain the biological activity of this compound derivatives?

The thienyl and imidazole moieties enable interactions with biological targets:

  • Enzyme Inhibition : The imidazole nitrogen coordinates with metal ions in enzymes (e.g., cytochrome P450), disrupting catalytic activity .
  • Lipophilicity Enhancement : Fluorinated or alkyl substituents (e.g., 2-fluoroethyl groups) improve membrane permeability and metabolic stability .
  • Antimicrobial Action : Thienyl groups disrupt microbial cell walls via π-π stacking with aromatic residues in proteins .

Advanced: How are computational methods like molecular docking applied to study this compound derivatives?

Docking simulations (e.g., AutoDock Vina) predict binding modes to target proteins. For example:

  • Binding Site Analysis : The thienyl group occupies hydrophobic pockets, while the imidazole ring forms hydrogen bonds with active-site residues .
  • Free Energy Calculations : MM-GBSA estimates binding affinities, guiding structure-activity relationship (SAR) studies .
    Validation involves comparing docking poses with crystallographic data (e.g., PDB entries) .

Advanced: How should researchers resolve contradictions in reported synthetic yields or byproduct profiles?

Discrepancies arise from variable catalysts or solvents. Strategies include:

  • Systematic Replication : Reproducing reactions under identical conditions .
  • Byproduct Characterization : Using HR-MS and 2D NMR to identify unintended products .
  • Meta-Analysis : Cross-referencing datasets from multiple studies to isolate variables (e.g., solvent polarity effects) .

Basic: What key physicochemical properties influence the reactivity of this compound?

  • Solubility : Polar solvents dissolve the imidazole ring, while thienyl groups enhance lipophilicity .
  • pKa : The imidazole NH has a pKa ~7, enabling pH-dependent protonation for nucleophilic reactions .
  • Thermal Stability : Decomposition above 200°C necessitates low-temperature syntheses .

Advanced: How is regioselectivity achieved in electrophilic substitution reactions of this compound?

Regioselectivity is controlled by:

  • Directing Groups : Electron-donating substituents (e.g., methoxy) orient electrophiles to specific ring positions .
  • Steric Effects : Bulky groups (e.g., tert-butyl) block substitution at adjacent carbons .
  • Solvent Effects : Polar aprotic solvents stabilize transition states for meta-substitution .

Notes

  • References : Ensure citations adhere to primary literature (e.g., Acta Crystallographica, PubChem) .
  • Data Tables : Include spectroscopic peaks, crystallographic parameters, and reaction yields where applicable.
  • Methodological Rigor : Emphasize reproducibility through detailed protocols (e.g., catalyst activation, inert atmospheres).

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